N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide is a structurally complex compound featuring three critical moieties:
- Chlorine-substituted phenyl ring: A 2-chloro-5-substituted phenyl group, which enhances metabolic stability and binding affinity to biological targets.
- Tetrazole ring (1H-tetrazol-1-yl): A heterocyclic azole known for its bioisosteric properties, often mimicking carboxylate groups in drug-receptor interactions.
- Furan carboxamide (2-furamide): A furan ring linked via a carboxamide bond, contributing to electronic and steric interactions with biological targets.
This compound is hypothesized to exhibit enhanced pharmacological properties due to the synergistic effects of its functional groups. The chlorine atom likely improves lipophilicity and target selectivity, while the tetrazole and furan moieties facilitate interactions with enzymes or receptors involved in inflammatory, antimicrobial, or oncological pathways .
Properties
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O2/c13-9-4-3-8(18-7-14-16-17-18)6-10(9)15-12(19)11-2-1-5-20-11/h1-7H,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKRYHTMKTQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and furamide groups. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . This reaction is carried out under moderate conditions and often yields good results.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, can be achieved through eco-friendly approaches such as using water as a solvent and employing nontoxic reagents . These methods are not only cost-effective but also environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the phenyl ring.
Scientific Research Applications
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with biological receptors . This interaction can modulate enzyme activity, influence signal transduction pathways, and affect cellular functions.
Comparison with Similar Compounds
Role of Chlorine Substitution
- Chlorine at the 2-position on the phenyl ring enhances binding affinity to hydrophobic enzyme pockets compared to non-chlorinated analogs (e.g., 5-(tetrazol-1-yl)-N-(thiazol-2-yl)benzamide) .
- Chlorinated derivatives exhibit improved pharmacokinetic profiles, with longer half-lives in vivo due to reduced oxidative metabolism .
Impact of Furan Carboxamide
- The 2-furamide group in the target compound demonstrates higher selectivity for G-protein-coupled receptors (e.g., GPR35) compared to benzamide analogs (e.g., 5-Bromo-N-[2-(1H-tetrazol-5-yl)phenyl]benzamide) .
- Furan’s electron-rich aromatic system facilitates π-π stacking with aromatic residues in enzyme active sites, a feature absent in sulfonamide-based analogs .
Tetrazole’s Bioisosteric Role
- The 1H-tetrazol-1-yl group mimics carboxylate anions, enabling strong hydrogen bonding with arginine or lysine residues in targets like cyclooxygenase-2 (COX-2) .
- Compounds lacking tetrazole (e.g., N-[2-Chloro-4-methylphenyl]-tetrazole) show reduced potency in enzyme inhibition assays .
Biological Activity
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide, identified by its CAS number 1223759-12-3, is a compound of increasing interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8ClN5O
- Molecular Weight : 289.68 g/mol
- IUPAC Name : this compound
The compound features a tetrazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a chloro substituent enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thus altering metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways critical for cell survival and proliferation.
- Protein Interaction Disruption : By binding to proteins, it may prevent their interaction with other necessary cellular proteins, leading to altered cellular functions.
Anticancer Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can induce apoptosis in cancer cell lines through various pathways including the inhibition of Bcl-2 proteins, which are crucial for cell survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | TBD | Apoptosis induction |
| Similar Tetrazole Derivative | HCT116 (colon carcinoma) | 23.30 ± 0.35 | Bcl-2 inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the tetrazole ring is believed to play a significant role in its interaction with microbial targets.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
-
Study on Anticancer Effects :
- A recent study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
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Antimicrobial Research :
- In vitro tests revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
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Structure-Activity Relationship (SAR) :
- Research into SAR has indicated that modifications to the phenyl and tetrazole rings can enhance biological activity. For example, electron-withdrawing groups on the phenyl ring have been shown to increase potency against certain cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
